molecular formula C14H16Cl2N2O2 B11945091 6-(3,4-Dichlorophenyl)-2-(2-hydroxybutyl)-4,5-dihydropyridazin-3(2H)-one

6-(3,4-Dichlorophenyl)-2-(2-hydroxybutyl)-4,5-dihydropyridazin-3(2H)-one

Cat. No.: B11945091
M. Wt: 315.2 g/mol
InChI Key: VBILOBCTNPKQRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(3,4-Dichlorophenyl)-2-(2-hydroxybutyl)-4,5-dihydro-3(2H)-pyridazinone is a synthetic organic compound that belongs to the class of pyridazinones. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,4-dichlorophenyl)-2-(2-hydroxybutyl)-4,5-dihydro-3(2H)-pyridazinone typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-dichlorobenzaldehyde and 2-hydroxybutylamine.

    Condensation Reaction: These starting materials undergo a condensation reaction to form an intermediate Schiff base.

    Cyclization: The Schiff base is then cyclized under acidic or basic conditions to form the pyridazinone ring.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-(3,4-Dichlorophenyl)-2-(2-hydroxybutyl)-4,5-dihydro-3(2H)-pyridazinone can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.

    Reduction: Reagents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation would yield a ketone derivative, while substitution could yield various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory or antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-(3,4-dichlorophenyl)-2-(2-hydroxybutyl)-4,5-dihydro-3(2H)-pyridazinone would depend on its specific biological target. Generally, pyridazinones can interact with various enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    6-(3,4-Dichlorophenyl)-4,5-dihydro-3(2H)-pyridazinone: Lacks the hydroxybutyl group.

    6-(3,4-Dichlorophenyl)-2-(2-hydroxyethyl)-4,5-dihydro-3(2H)-pyridazinone: Has a shorter hydroxyalkyl chain.

Uniqueness

The presence of the 2-hydroxybutyl group in 6-(3,4-dichlorophenyl)-2-(2-hydroxybutyl)-4,5-dihydro-3(2H)-pyridazinone may confer unique properties, such as increased solubility or specific biological activity, compared to similar compounds.

For precise and detailed information, consulting specific scientific literature and databases is recommended

Properties

Molecular Formula

C14H16Cl2N2O2

Molecular Weight

315.2 g/mol

IUPAC Name

6-(3,4-dichlorophenyl)-2-(2-hydroxybutyl)-4,5-dihydropyridazin-3-one

InChI

InChI=1S/C14H16Cl2N2O2/c1-2-10(19)8-18-14(20)6-5-13(17-18)9-3-4-11(15)12(16)7-9/h3-4,7,10,19H,2,5-6,8H2,1H3

InChI Key

VBILOBCTNPKQRE-UHFFFAOYSA-N

Canonical SMILES

CCC(CN1C(=O)CCC(=N1)C2=CC(=C(C=C2)Cl)Cl)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.